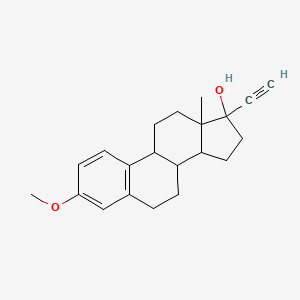

17-Ethynyl-3-methoxyestra-1,3,5(10)-trien-17-ol

Description

Nomenclature and Stereochemical Considerations of 17-Ethynyl-3-methoxyestra-1,3,5(10)-trien-17-ol

The precise chemical identity of Mestranol (B1676317) is established through its systematic nomenclature and defined stereochemistry. The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is (8R,9S,13S,14S,17R)-17-ethynyl-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol. nih.govguidetopharmacology.org This name precisely describes the arrangement of its atoms in three-dimensional space, which is crucial for its biological function.

Mestranol is a terminal acetylenic compound and a 17beta-hydroxy steroid, structurally related to 17beta-estradiol. nih.gov The stereochemistry specified in the IUPAC name is the naturally occurring and biologically active form. The compound is also known by numerous synonyms, reflecting its widespread use and study.

Table 1: Compound Nomenclature

| Identifier Type | Identifier |

|---|---|

| Common Name | Mestranol |

| IUPAC Name | (8R,9S,13S,14S,17R)-17-ethynyl-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol nih.gov |

| CAS Number | 72-33-3 nih.govnist.gov |

| Molecular Formula | C21H26O2 nih.gov |

Historical Context in Steroid Chemistry and Endocrinology Research

Mestranol holds a significant place in the history of medicinal chemistry and endocrinology. Discovered in 1956, it was introduced for medical use in 1957 as the estrogen component in the first oral contraceptive pill, Enovid. wikipedia.org This groundbreaking product, developed by G. D. Searle & Company, combined Mestranol with the progestin norethynodrel. wikipedia.orgnih.gov

The development of Enovid was a pivotal moment stemming from a broader surge in steroid research in the mid-20th century. nih.gov Initially, researchers were testing a progestin-only formulation. However, it was serendipitously discovered that a batch contaminated with an estrogenic component, Mestranol, provided better control of the menstrual cycle. taylorandfrancis.com This led to the intentional combination of an estrogen and a progestin, a formulation that became the standard for oral contraceptives. wikipedia.orgtaylorandfrancis.com

Mestranol was the estrogen of choice in many of the first oral contraceptives. drugbank.com Around 1969, it was largely replaced by its active metabolite, ethinylestradiol, in many contraceptive formulations. wikipedia.org The rationale was that ethinylestradiol was approximately twice as potent by weight, allowing for lower doses. wikipedia.org

Fundamental Role as a Prodrug in Estrogenic Biology

A key pharmacological characteristic of Mestranol is that it functions as a biologically inactive prodrug. pediatriconcall.comdrugbank.comwikipedia.org To exert its estrogenic effects, it must first undergo metabolic activation in the body. pharmacompass.comnih.gov

This activation occurs in the liver, where Mestranol is demethylated at the C3 position to form its active metabolite, ethinylestradiol. pediatriconcall.comdrugbank.comnih.gov This biotransformation is a critical step for its biological activity. pharmacompass.comnih.gov Studies using human liver microsomes have shown that this conversion has an efficiency of about 70%. pediatriconcall.comdrugbank.com Research indicates that the cytochrome P450 enzyme, specifically CYP2C9, plays a major role in this demethylation reaction. nih.gov

Once converted to ethinylestradiol, the active molecule can bind to and activate estrogen receptors in target tissues such as the female reproductive tract, mammary gland, hypothalamus, and pituitary gland. pediatriconcall.comdrugbank.comhumanitas.net Mestranol itself has a very low affinity for the estrogen receptor, possessing only 0.1 to 2.3% of the relative binding affinity of estradiol (B170435), whereas ethinylestradiol has a much higher affinity (75 to 190%). wikipedia.org This confirms that the estrogenic activity of Mestranol is almost entirely dependent on its conversion to ethinylestradiol. medchemexpress.comcaymanchem.com

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Mestranol |

| Ethinylestradiol |

| Estradiol |

Structure

3D Structure

Properties

IUPAC Name |

17-ethynyl-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O2/c1-4-21(22)12-10-19-18-7-5-14-13-15(23-3)6-8-16(14)17(18)9-11-20(19,21)2/h1,6,8,13,17-19,22H,5,7,9-12H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMSSROKUHAOUJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72-33-3 | |

| Record name | mestranol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84032 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Chemical Structure and Synthetic Derivation of 17 Ethynyl 3 Methoxyestra 1,3,5 10 Trien 17 Ol

Structural Features and Stereochemistry of the Estrane (B1239764) Skeleton

The foundational structure of 17-Ethynyl-3-methoxyestra-1,3,5(10)-trien-17-ol is the estrane skeleton, a tetracyclic hydrocarbon system characteristic of estrogens. This core is composed of three six-membered rings (A, B, and C) and one five-membered ring (D). drugbank.com The aromatic A ring, a defining feature of estrogens, is present in the estra-1,3,5(10)-triene configuration.

The stereochemistry of the molecule is precise and critical to its function. The full IUPAC name, (8R,9S,13S,14S,17R)-17-ethynyl-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol, specifies the spatial arrangement of the atoms at the chiral centers. This particular configuration is essential for its interaction with biological targets.

Key functional groups attached to this steroid nucleus are:

An ethynyl (B1212043) group (-C≡CH) at the C17 position in an alpha configuration.

A hydroxyl group (-OH) at the C17 position in a beta configuration.

A methoxy (B1213986) group (-OCH₃) at the C3 position.

A methyl group (-CH₃) at the C13 position.

Pathways for the Synthesis and Chemical Derivation of this compound

The synthesis of this compound typically involves a multi-step process starting from a readily available steroid precursor, such as estrone (B1671321). wikipedia.org

A common synthetic route can be outlined as follows:

Methylation of the Phenolic Hydroxyl Group: The synthesis often commences with the methylation of the hydroxyl group at the C3 position of estrone. This is typically achieved through a Williamson ether synthesis, where the phenolic hydroxyl group of the starting steroid is deprotonated with a base to form an alkoxide, which then acts as a nucleophile to attack a methylating agent like methyl iodide. chegg.comwikipedia.orgbyjus.com This reaction converts the hydroxyl group into a methoxy group, resulting in the formation of estrone 3-methyl ether. wikipedia.org

Ethynylation of the 17-Keto Group: The subsequent step involves the introduction of the ethynyl group at the C17 position. The 17-keto group of estrone 3-methyl ether is reacted with an acetylide, such as lithium acetylide or sodium acetylide, in a nucleophilic addition reaction. This process transforms the ketone into a tertiary alcohol and attaches the ethynyl group, yielding this compound. researchgate.net

This synthetic approach allows for the specific and controlled modification of the parent steroid to produce the desired compound.

Structural Relationship to Ethinylestradiol and Estradiol (B170435)

This compound is structurally and functionally related to both ethinylestradiol and the natural estrogen, estradiol. drugbank.com

Relationship to Ethinylestradiol: this compound is the 3-methyl ether of ethinylestradiol . wikipedia.orgdrugbank.com This means the only structural difference between the two is the presence of a methoxy group at the C3 position in the former, whereas ethinylestradiol has a hydroxyl group at the same position. researchgate.net This seemingly minor modification has significant biological implications. This compound acts as a prodrug to ethinylestradiol, meaning it is biologically inactive until it is metabolized in the body, where the methyl group is removed to form the active ethinylestradiol. wikipedia.orgpediatriconcall.com

Relationship to Estradiol: Ethinylestradiol itself is a synthetic derivative of estradiol, the most potent naturally occurring human estrogen. The key structural difference between ethinylestradiol and estradiol is the presence of the 17α-ethynyl group in ethinylestradiol. drugbank.com This addition significantly increases the oral bioavailability and metabolic stability of the molecule compared to natural estradiol. Consequently, this compound, as a derivative of ethinylestradiol, is also considered a synthetic derivative of estradiol.

The structural modifications from estradiol to ethinylestradiol, and subsequently to this compound, represent key advancements in the development of synthetic estrogens.

| Compound | C3 Functional Group | C17α Functional Group | C17β Functional Group |

| Estradiol | -OH | -H | -OH |

| Ethinylestradiol | -OH | -C≡CH | -OH |

| This compound | -OCH₃ | -C≡CH | -OH |

Metabolic Activation and Biotransformation of 17 Ethynyl 3 Methoxyestra 1,3,5 10 Trien 17 Ol

O-Demethylation Pathway to Ethinylestradiol, the Biologically Active Metabolite

17-Ethynyl-3-methoxyestra-1,3,5(10)-trien-17-ol is biologically inactive and requires metabolic activation to exert its estrogenic effects. nih.govpediatriconcall.com The principal activation pathway is O-demethylation at the C3 position of the steroid's A-ring. wikipedia.org This biotransformation removes the methyl group, converting the compound into its pharmacologically active metabolite, ethinylestradiol. nih.gov

This conversion occurs predominantly in the liver. drugbank.compediatriconcall.com Research indicates that the conversion efficiency of this demethylation process is approximately 70%. wikipedia.orgdrugbank.com Consequently, a 50 µg amount of this compound is considered to be pharmacokinetically bioequivalent to 35 µg of ethinylestradiol. wikipedia.org The elimination half-life of the parent compound, this compound, has been reported to be approximately 50 minutes, after which it is converted to its more active and persistent metabolite. wikipedia.org

Identification and Characterization of Enzymatic Systems Catalyzing Prodrug Conversion

The enzymatic conversion of this compound to ethinylestradiol is mediated by the cytochrome P450 (CYP) superfamily of enzymes located in liver microsomes. nih.gov In vitro studies using human liver microsomes have been instrumental in identifying the specific isoforms responsible for this critical O-demethylation reaction.

Conversely, inhibitors of other major CYP isoforms showed minimal to no effect on the metabolic conversion. Troleandomycin (B1681591), an inhibitor of CYP3A3/4, and quinidine (B1679956), an inhibitor of CYP2D6, did not produce substantial inhibitory activity. nih.gov This suggests that these enzymes play a negligible role in the demethylation of this compound. nih.gov Similarly, α-Naphthoflavone, which inhibits CYP1A1/2 at low concentrations, had only a weak inhibitory effect. nih.gov

Further studies with antifungal azole agents, which are known to interact with CYP enzymes, provided additional evidence. Miconazole strongly inhibited the demethylation process, whereas fluconazole (B54011) showed only weak inhibition at high concentrations, and itraconazole (B105839) had no meaningful effect. nih.gov

| CYP Inhibitor | Target Enzyme | Average IC50 (µmol/L) | Average Emax (%) | Observed Inhibitory Effect |

|---|---|---|---|---|

| Sulfaphenazole (B1682705) | CYP2C9 | 3.6 | 75 | Strong |

| Miconazole | Multiple CYPs | 1.5 | 90 | Strong |

| Troleandomycin | CYP3A3/4 | N/A | N/A | No substantial activity |

| Quinidine | CYP2D6 | N/A | N/A | No substantial activity |

| α-Naphthoflavone | CYP1A1/2 | N/A | <20 | Weak |

| Fluconazole | Multiple CYPs | N/A | ~29 (at 50 µmol/L) | Weak |

| Itraconazole | CYP3A4 | N/A | N/A | No meaningful inhibition |

Data derived from in vitro studies with human liver microsomes. nih.gov

Investigation of Factors Influencing Metabolic Efficiency in Experimental Models

The efficiency of the metabolic conversion of this compound can be influenced by various factors, including the presence of co-administered substances that interact with the primary metabolizing enzyme, CYP2C9. nih.govpediatriconcall.com In experimental models, compounds that inhibit or induce this enzyme can significantly alter the rate and extent of ethinylestradiol formation.

For instance, substances that are strong inhibitors of CYP2C9, such as the medication tolbutamide, are predicted to decrease the metabolism and clearance of this compound. pediatriconcall.com This would lead to a slower conversion to the active metabolite. Conversely, inducers of CYP2C9 could potentially accelerate its metabolism.

Beyond human enzyme systems, microbial biotransformation models have been used to study steroid metabolism. Organisms such as the fungus Cunninghamella elegans are known to carry out metabolic reactions, including hydroxylation and dealkylation, on steroid compounds. researchgate.netoaepublish.com In these experimental systems, factors such as the composition of the culture medium, including the specific carbon and nitrogen sources, have been shown to influence the efficiency and outcome of biotransformation reactions. researchgate.net

Comparative Biotransformation Kinetics of Related Steroids in Research Systems

The biotransformation kinetics of this compound and its active metabolite, ethinylestradiol, can be compared with other natural and synthetic estrogens. While the parent compound has a short half-life, its metabolites are more persistent. wikipedia.orgnih.gov Studies have shown that after a single administration, metabolites of this compound decline with an average half-life of 45 hours. nih.gov This persistence can lead to an accumulation of metabolites with repeated daily administration. nih.gov

Ethinylestradiol (EE), the active metabolite, exhibits different kinetic properties compared to the natural estrogen estradiol (B170435) (E2). For example, research suggests that EE's transport across the cell membrane may be less dependent on specific membrane estrogen receptors compared to E2. mdpi.com

| Compound | Type | Metabolism Profile | Bioavailability | Key Kinetic Feature |

|---|---|---|---|---|

| This compound | Synthetic Prodrug | Converted to Ethinylestradiol | N/A (Prodrug) | Short parent half-life (~50 min); active metabolite half-life ~45 hrs. wikipedia.orgnih.gov |

| Ethinylestradiol (EE) | Synthetic | Extensive | High | Less dependent on specific membrane transport receptors than E2. mdpi.comnih.gov |

| Estradiol (E2) | Natural | Extensive | <5% | Requires defined membrane receptors for transport. mdpi.comnih.gov |

| Estetrol (E4) | Natural | Limited number of metabolites | High | Distinct from the extensive metabolism of EE and E2. nih.gov |

Molecular Pharmacology and Estrogen Receptor Interactions of the Active Metabolite

Estrogen Receptor Binding Affinity and Selectivity of Ethinylestradiol

Ethinylestradiol exerts its potent estrogenic activity by binding to and activating the two main isoforms of the estrogen receptor, ERα and ERβ. wikipedia.org Its binding affinity for these receptors has been a subject of extensive study, with research indicating a strong and, in some cases, greater affinity compared to the endogenous estrogen, estradiol (B170435). oup.comoup.comresearchgate.net The introduction of the 17α-ethynyl group enhances the molecule's binding to the receptor and significantly increases its metabolic stability compared to estradiol.

Studies have demonstrated that ethinylestradiol exhibits a high relative binding affinity (RBA) for the estrogen receptor. In competitive-binding assays using rat uterine ER, ethinylestradiol displayed a greater affinity for the ER than estradiol itself. oup.comoup.comresearchgate.net This high affinity is a key factor in its high estrogenic potency.

Regarding selectivity for the two ER isoforms, findings vary across different studies. One study reported that ethinylestradiol possessed 194% and 151% of the binding affinity of estradiol for ERα and ERβ, respectively. wikipedia.org Another study found it to have 233% of the affinity for ERα but only 38% of the affinity for ERβ when compared to estradiol. wikipedia.org Despite these variations, it is consistently shown to be a potent agonist for both receptors. wikipedia.org

| Compound | Relative Binding Affinity for ERα (vs. Estradiol) | Relative Binding Affinity for ERβ (vs. Estradiol) | Source |

|---|---|---|---|

| Ethinylestradiol (Study 1) | 233% | 38% | wikipedia.org |

| Ethinylestradiol (Study 2) | 194% | 151% | wikipedia.org |

| Estradiol | 100% | 100% | Reference |

Mechanisms of Estrogen Receptor Activation and Downstream Signaling Pathways

Upon entering a target cell, ethinylestradiol binds to estrogen receptors located in the cytoplasm and nucleus. mycancergenome.org This binding induces a conformational change in the receptor, causing it to dimerize (form a pair). nih.gov The activated ligand-receptor complex then translocates to the nucleus, where it can initiate cellular responses through several mechanisms. nih.govcusabio.com

Genomic Signaling: The primary mechanism of action is the classical genomic pathway. nih.gov The ethinylestradiol-ER complex binds directly to specific DNA sequences known as estrogen response elements (EREs) located in the promoter regions of target genes. cusabio.commdpi.comcreative-diagnostics.com This binding recruits co-activator or co-repressor proteins, which in turn modulate the transcription of these genes, leading to the synthesis or suppression of specific proteins that carry out the estrogenic effects. nih.govdrugbank.com

Non-Genomic Signaling: Ethinylestradiol can also trigger rapid, non-genomic signaling pathways. nih.gov A subpopulation of ERs located at the cell membrane or within the cytoplasm can, upon ligand binding, activate various intracellular signaling cascades. creative-diagnostics.commdpi.com These include the mitogen-activated protein kinase (MAPK) and phosphatidylinositide 3-kinase (PI3K)/AKT pathways. mdpi.comnih.gov Activation of these kinase cascades can influence cellular processes like proliferation and survival and can also indirectly affect gene expression by phosphorylating and activating other transcription factors. nih.govnih.gov Studies have shown that ethinylestradiol can activate the MAPK pathway in a time-dependent manner, similar to 17β-estradiol, and this activation can be blocked by an estrogen receptor antagonist. nih.gov Ethinylestradiol also appears to be a potent agonist of the G protein-coupled estrogen receptor (GPER), a membrane-bound ER, further contributing to these rapid signaling events. wikipedia.org

Transcriptional Regulation of Estrogen-Responsive Genes by Ethinylestradiol

By activating the estrogen receptor, ethinylestradiol directly regulates the expression of a wide array of estrogen-responsive genes. mycancergenome.org The binding of the ethinylestradiol-ER complex to EREs initiates the transcription of genes involved in cellular proliferation, differentiation, and other physiological processes characteristic of estrogen action. mycancergenome.orgdrugbank.com

In vitro studies using estrogen-responsive cell lines, such as the MCF-7 breast cancer cell line, have identified numerous genes whose expression is altered by estrogen treatment. oup.com Examples of well-characterized estrogen-regulated genes include:

Trefoil factor 1 (TFF1, formerly pS2): Often used as a biomarker for estrogen receptor activity. oup.com

Insulin-like growth factor-binding protein 4 (IGFBP4): Involved in cell growth and development. oup.com

Progesterone Receptor (PGR): A classic example of a gene induced by estrogen, highlighting the crosstalk between steroid hormone pathways.

Genes involved in cell cycle progression: Such as cyclin D1, which promotes cell division.

Ethinylestradiol has also been shown to enhance the transcript levels of both nuclear and mitochondrial genome-encoded genes. selleckchem.com For instance, it can increase the expression of genes for cytochrome oxidase subunits, which are involved in cellular respiration. selleckchem.com Furthermore, research indicates that the ERα and its ligands, including ethinylestradiol, play a role in regulating the expression of drug-metabolizing enzymes like Cytochrome P450 2C9 (CYP2C9) by binding to an ERE half-site in the gene's promoter. nih.gov

Comparative Estrogen Receptor Pharmacology with Other Estrogens in In Vitro and Ex Vivo Studies

The pharmacological properties of ethinylestradiol have been frequently compared to those of the natural estrogen 17β-estradiol and its parent compound, mestranol (B1676317).

In competitive binding assays, ethinylestradiol consistently demonstrates a higher binding affinity for the estrogen receptor than 17β-estradiol. oup.comoup.com This is attributed to the 17α-ethynyl group, which not only enhances receptor binding but also protects the molecule from rapid metabolic degradation, contributing to its greater oral potency and longer duration of action. wikipedia.org

When compared to mestranol, ethinylestradiol is the active form, while mestranol requires metabolic conversion. In studies examining their effects on gonadotropin suppression, ethinylestradiol and mestranol were found to be essentially equipotent under experimental conditions, although some minimal indications suggested a greater suppression of Luteinizing Hormone (LH) by ethinylestradiol at certain doses. nih.gov

| Compound | Key Pharmacological Feature | Source |

|---|---|---|

| Ethinylestradiol | Higher binding affinity to ER than estradiol. oup.comoup.comresearchgate.net Potent agonist for both ERα and ERβ. wikipedia.org | wikipedia.orgoup.comoup.comresearchgate.net |

| 17β-Estradiol | Endogenous estrogen, serves as the benchmark for binding affinity (RBA=100%). nih.gov Subject to more rapid metabolism. wikipedia.org | wikipedia.orgnih.gov |

| Mestranol | Prodrug, converted to ethinylestradiol in the liver. Shows similar potency to ethinylestradiol in gonadotropin suppression tests. nih.gov | nih.gov |

| Diethylstilbestrol (DES) | Synthetic estrogen with greater binding affinity for ER than estradiol. oup.com | oup.com |

Biological Activities and Endocrine Modulation in Research Models

Estrogenic Effects in Cellular and Tissue Models

The estrogenic activity of Mestranol (B1676317), via its conversion to ethinylestradiol, has been characterized in various in vitro systems. Ethinylestradiol binds to and activates both estrogen receptor isoforms, ERα and ERβ. wikipedia.org This interaction initiates a cascade of molecular events typical of estrogen signaling, including the regulation of gene expression.

In cell-based assays, the effects of Mestranol are demonstrably cell-type specific. For instance, in studies using the ER-positive breast cancer cell line MCF-7, Mestranol treatment stimulates cell growth. usfq.edu.ec This proliferative effect is a hallmark of estrogenic action in these cells and can be partly counteracted by the estrogen receptor antagonist, tamoxifen. usfq.edu.ec Conversely, in the context of human hepatoma cell lines such as Hep G2, Mestranol has been observed to inhibit cell growth, indicating a differential, tissue-specific response. usfq.edu.ec

The estrogenic effect on tissue morphology has also been assessed. In a comparative study, both Mestranol and ethinylestradiol induced a similar estrogenic response in the vaginal epithelium, characterized by changes in the maturation index of vaginal cells. nih.gov This demonstrates a direct local effect on target tissue histology consistent with estrogenic stimulation. nih.gov

Table 1: Effects of Mestranol in Different Cellular Models

| Cell Line/Model | Receptor Status | Observed Effect | Reference |

|---|---|---|---|

| MCF-7 WS8 (Breast Cancer) | ER-positive | Stimulation of cell growth | usfq.edu.ec |

| Hep G2 (Hepatoma) | Not specified | Inhibition of cell growth | usfq.edu.ec |

| Vaginal Epithelium (Tissue Model) | ER-positive | Induction of cellular maturation (estrogenic effect) | nih.gov |

Modulation of the Hypothalamic-Pituitary Axis in Animal Research Models

The active metabolite of Mestranol, ethinylestradiol, plays a significant role in modulating the hypothalamic-pituitary-gonadal (HPG) axis. Estrogens are known to exert negative feedback on this system. The primary mechanism involves suppressing the release of follicle-stimulating hormone (FSH) from the anterior pituitary gland. drugbank.com When administered with a progestin, as is common in many research models, this estrogenic action contributes to a broader suppression of the hypothalamic-pituitary system, leading to a decreased secretion of gonadotropin-releasing hormone (GnRH). drugbank.com This reduction in GnRH further limits the release of both FSH and luteinizing hormone (LH). patsnap.com

Studies in animal models have provided specific insights into Mestranol's effects on the central nervous system. In one study involving male rats, Mestranol was shown to effectively suppress gonadotropin levels, consistent with its known estrogenic feedback mechanism. taylorandfrancis.com Another investigation in female rats examined the effects of Mestranol treatment on α-adrenoceptors in various brain regions. The results indicated that Mestranol did not affect α-adrenoceptor numbers in the rostral and caudal hypothalamus. nih.gov However, the same study noted a significant reduction in the number of α-2-adrenoceptors in the frontal cortex and a depression in both α-1 and α-2-adrenoceptors in the locus coeruleus. nih.gov

Table 2: Modulation of the Hypothalamic-Pituitary Axis and CNS Receptors by Mestranol in Animal Models

| Model | Parameter | Finding | Reference |

|---|---|---|---|

| Male Rats | Gonadotropin Levels | Suppressed | taylorandfrancis.com |

| Female Rats | Hypothalamic α-adrenoceptors | No effect | nih.gov |

| Frontal Cortex & Locus Coeruleus α-adrenoceptors | Reduced | nih.gov |

Influence on Target Organ Physiology and Histomorphology in Experimental Animal Models

The systemic estrogenic activity resulting from Mestranol administration leads to notable changes in the physiology and histomorphology of peripheral target organs. These organs, including the female reproductive tract and the liver, express estrogen receptors and are highly responsive to estrogenic stimulation. drugbank.com

In a study using different rat strains, chronic treatment with the potent estrogen estradiol (B170435) was shown to induce pyometra, a severe uterine infection, in all treated Brown Norway rats, while Sprague Dawley rats were unaffected. This highlights a strain-specific sensitivity and a profound estrogen-induced impact on uterine histomorphology. Research on the active metabolite of Mestranol in other animal models has shown anatomical changes such as decreased testicular and epididymal weight. taylorandfrancis.com

Furthermore, research has indicated that Mestranol can influence liver physiology. In rats, administration of Mestranol resulted in an increased hepatocyte labeling index, suggesting an effect on hepatocyte turnover or proliferation. taylorandfrancis.com

Exploration of Non-Genomic Estrogenic Actions in Model Systems

Beyond the classical genomic pathway that involves gene transcription, estrogens can also elicit rapid, non-genomic effects. nih.govfrontiersin.org These actions are typically initiated by estrogen binding to receptors located at the cell membrane, such as the G protein-coupled estrogen receptor (GPER), leading to the swift activation of intracellular signaling cascades. wikipedia.orgnih.gov

The active metabolite of Mestranol, ethinylestradiol, has been investigated for its non-genomic signaling capabilities. A study using pituitary tumor cells demonstrated that ethinylestradiol can rapidly activate mitogen-activated protein kinases (MAPKs), specifically ERK and JNK, at femtomolar concentrations. nih.gov The same study showed that ethinylestradiol also triggered rapid increases in intracellular calcium and the activation of G-proteins (Gαi). nih.gov These findings provide direct evidence that the active form of Mestranol can engage non-genomic pathways, initiating cellular responses on a much shorter timescale than genomic mechanisms. nih.gov This mode of action is independent of nuclear receptor-mediated transcription and represents another dimension of its biological activity. nih.gov

Analytical and Research Methodologies for 17 Ethynyl 3 Methoxyestra 1,3,5 10 Trien 17 Ol and Its Metabolites

Spectroscopic and Chromatographic Techniques for Compound Characterization and Quantification in Research Samples

The characterization and quantification of 17-Ethynyl-3-methoxyestra-1,3,5(10)-trien-17-ol and its metabolites are foundational to research. This involves a combination of spectroscopic methods for structural identification and chromatographic techniques for separation and measurement.

Spectroscopic Methods: Spectroscopy is employed to determine the molecular structure and confirm the identity of the compound. Key techniques include:

Ultraviolet (UV) Spectroscopy : In methanol, this compound exhibits maximum absorbance (UV max) at 279 nm and 287.5 nm. nih.gov A study analyzing the compound in wastewater utilized UV detection at a wavelength of 274 nm. winona.edu

Infrared (IR) Spectroscopy : IR spectra, obtained via techniques like Fourier-transform infrared spectroscopy (FTIR) using a KBr wafer or Attenuated Total Reflectance (ATR), provide information about the functional groups present in the molecule. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H NMR and 13C NMR spectra are used to elucidate the detailed carbon-hydrogen framework of the molecule. nih.govnih.gov

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. nih.gov Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are used for both identification and purity analysis. nih.govobrnutafaza.hr

Chromatographic Techniques: Chromatography is essential for separating the parent compound from its metabolites or other components in a mixture, allowing for accurate quantification.

High-Performance Liquid Chromatography (HPLC) : HPLC is a widely used method for analyzing non-volatile compounds like this compound. winona.edunih.gov A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile (B52724) and water has been developed for its analysis in wastewater. winona.edu

Flash Chromatography : This technique is used for the purification of the compound. For instance, the Reveleris® X2 flash chromatography system has been used to resolve the compound from a mixture with high purity. obrnutafaza.hr

Gas Chromatography (GC) : GC, often coupled with mass spectrometry (GC-MS), is effective for analyzing the compound and confirming the purity of isolated fractions. obrnutafaza.hrnist.gov

Solid-Phase Microextraction (SPME) : SPME is a sample preparation technique that can be coupled with HPLC for the extraction and analysis of the compound from water samples. nih.gov

| Technique | Application | Key Findings/Parameters | Source |

|---|---|---|---|

| UV Spectroscopy | Identification & Quantification | λmax: 279 nm, 287.5 nm (in Methanol); 274 nm for HPLC detection | nih.govwinona.edu |

| HPLC | Separation & Quantification | Reverse-phase C18 column; Mobile phase: Acetonitrile/Water | winona.edu |

| GC-MS | Identification & Purity Analysis | Confirms 100% purity of fractions after flash chromatography | nih.govobrnutafaza.hr |

| Flash Chromatography | Purification | Optimized gradient method for high-purity isolation | obrnutafaza.hr |

| NMR Spectroscopy | Structural Elucidation | Provides data on the carbon-hydrogen framework | nih.govnih.gov |

In Vitro Assays for Assessing Metabolic Conversion Efficiency and Enzyme Kinetics

This compound is a prodrug, meaning it is biologically inactive until it is metabolized in the body. nih.govdrugbank.com Its estrogenic activity is dependent on its demethylation in the liver to the active metabolite, ethinyl estradiol (B170435). nih.govnih.govpediatriconcall.com In vitro assays are critical for studying the efficiency of this conversion and the enzymes involved.

An in vitro assay using human liver microsomes has been instrumental in investigating this biotransformation. nih.gov By incubating the compound with microsomes from different donors, researchers can measure the formation of ethinyl estradiol. nih.gov This model allows for the study of enzyme kinetics and the identification of specific cytochrome P450 (CYP) enzymes responsible for the demethylation.

Research has shown that CYP2C9 plays a major role in this metabolic reaction. nih.gov This was determined by using specific CYP inhibitors in the in vitro assay. nih.gov For example, sulfaphenazole (B1682705), a specific CYP2C9 inhibitor, strongly inhibited the formation of ethinyl estradiol. nih.gov In contrast, inhibitors for other CYP enzymes, such as troleandomycin (B1681591) (a CYP3A3/4 inhibitor) and quinidine (B1679956) (a CYP2D6 inhibitor), produced no significant inhibition. nih.gov

| Inhibitor | Target Enzyme | Effect on Mestranol (B1676317) Demethylation | Average IC50 | Average Emax | Source |

|---|---|---|---|---|---|

| Sulfaphenazole | CYP2C9 | Strong Inhibition | 3.6 µmol/L | 75% | nih.gov |

| Miconazole | - | Strong Inhibition | 1.5 µmol/L | 90% | nih.gov |

| Troleandomycin | CYP3A3/4 | No Substantial Inhibition | N/A | N/A | nih.gov |

| Quinidine | CYP2D6 | No Substantial Inhibition | N/A | N/A | nih.gov |

| α-Naphthoflavone | CYP1A1/2 / CYP2C9 | Weak Inhibition | N/A | <20% | nih.gov |

Receptor Binding Assays and Functional Estrogen Receptor Studies in Cell Lines

To understand the estrogenic activity of this compound and its active metabolite, researchers use receptor binding assays and functional studies in cell lines. These assays measure the compound's ability to interact with estrogen receptors (ERs) and to trigger downstream cellular responses.

While the parent compound binds poorly to the estrogen receptor, its metabolite, ethinyl estradiol, is a potent agonist. nih.govmedchemexpress.comtargetmol.com Competition binding assays are used to determine the binding affinity of the compound to estrogen receptors, typically human recombinant ERα or ERβ. tandfonline.com In one such study, this compound demonstrated a 50% inhibitory concentration (IC50) of 40 nM in a competition assay with human recombinant estrogen receptor β (hERβ). tandfonline.com

Functional assays in estrogen-responsive cell lines, such as the human breast cancer cell line MCF-7, are used to assess the biological consequences of receptor binding. medchemexpress.comtandfonline.com These assays can measure outcomes like cell proliferation or the transactivation of estrogen-responsive genes. tandfonline.comresearchgate.net For example, in ER-positive MCF-7 WS8 cells, the compound was shown to stimulate cell growth up to 250% of control levels, an effect that could be partially reversed by the ER antagonist tamoxifen. medchemexpress.com Another study determined an EC50 value of 4900 pg/ml for the compound's effect on hERα-mediated transactivation. researchgate.net

Advanced Omics Approaches (e.g., Transcriptomics, Proteomics) for Elucidating Estrogenic Effects

Advanced "omics" technologies, such as transcriptomics and proteomics, offer a comprehensive view of the molecular changes induced by estrogenic compounds. mdpi.comlongdom.org While specific studies on this compound using these techniques are not widely published, these methodologies are powerful tools for elucidating its estrogenic effects.

Transcriptomics : This field involves the study of the complete set of RNA transcripts (the transcriptome) in a cell or organism. longdom.org Using techniques like RNA sequencing (RNA-Seq), researchers can identify and quantify the genes that are up- or down-regulated in response to treatment with the compound. mdpi.comlongdom.org This can reveal the signaling pathways and cellular processes affected by its estrogenic activity, such as cell cycle regulation, apoptosis, and metabolism. nih.gov

Proteomics : Proteomics is the large-scale study of proteins, particularly their structures and functions. longdom.org Mass spectrometry-based techniques are commonly used to identify and quantify the entire set of proteins (the proteome) in a biological sample. mdpi.com By comparing the proteomes of cells treated with the compound versus untreated cells, researchers can identify changes in protein expression and post-translational modifications that result from estrogen receptor activation. gmo-qpcr-analysis.info

Integrating transcriptomic and proteomic data provides a more complete picture of the compound's mechanism of action. gmo-qpcr-analysis.info This integrated approach can help to improve the annotation of genes, predict the relationship between RNA and protein quantities, and discover novel biomarkers and drug targets associated with estrogenic effects. nih.govgmo-qpcr-analysis.info

Future Research Directions for 17 Ethynyl 3 Methoxyestra 1,3,5 10 Trien 17 Ol

Elucidation of Novel Metabolic Pathways and Their Enzymatic Regulation

The principal metabolic pathway of 17-Ethynyl-3-methoxyestra-1,3,5(10)-trien-17-ol is its O-demethylation in the liver to form the pharmacologically active compound, ethinylestradiol. wikipedia.orgpediatriconcall.com This conversion is critical for its estrogenic activity. nih.gov

Primary Metabolic Pathway:

Reaction: O-demethylation at the C3 position.

Product: Ethinylestradiol.

Conversion Efficiency: Approximately 70% of a dose of mestranol (B1676317) is converted to ethinylestradiol. wikipedia.orgpediatriconcall.com

Enzymatic Regulation: Research using human liver microsomes has identified Cytochrome P450 2C9 (CYP2C9) as the major enzyme responsible for this bioactivation. nih.gov Studies have shown that specific inhibitors of CYP2C9, such as sulfaphenazole (B1682705), strongly inhibit the formation of ethinylestradiol from its parent compound. nih.gov Conversely, inhibitors of other CYP enzymes like CYP3A3/4 (troleandomycin) and CYP2D6 (quinidine) showed no significant inhibitory effect. nih.gov While CYP2C9 is the primary catalyst, further research is needed to explore potential minor or alternative metabolic pathways, especially under conditions of polypharmacy or in individuals with compromised CYP2C9 function. The regulation of CYP2C9 expression itself, which can be influenced by genetic factors and other drugs, is a key area for future investigation to understand variability in response.

| Enzyme/Inhibitor | Role in Metabolism of this compound | Research Finding |

| CYP2C9 | Primary enzyme for O-demethylation to ethinylestradiol. | Strong inhibition of metabolism by the specific CYP2C9 inhibitor sulfaphenazole confirms its major role. nih.gov |

| Sulfaphenazole | Specific inhibitor of CYP2C9. | Effectively blocks the conversion of the parent compound to its active metabolite. nih.gov |

| Miconazole | Antifungal agent and CYP inhibitor. | Strongly inhibited the demethylation process, likely through its action on CYP2C9. nih.gov |

| CYP3A3/4 | Cytochrome P450 enzyme. | Not significantly involved in the primary activation pathway. nih.gov |

| CYP2D6 | Cytochrome P450 enzyme. | Not significantly involved in the primary activation pathway. nih.gov |

| CYP1A1/2 | Cytochrome P450 enzyme. | Weakly involved; inhibition with α-Naphthoflavone showed minimal effect on demethylation. nih.gov |

Advanced Structure-Activity Relationship Studies for Selective Estrogen Receptor Modulation

As a prodrug, this compound has a very low binding affinity for estrogen receptors (ERs). wikipedia.org Its activity is entirely dependent on its conversion to ethinylestradiol, which is a potent agonist of both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). medchemexpress.comdrugbank.com The concept of Selective Estrogen Receptor Modulators (SERMs) involves compounds that can act as either agonists or antagonists on ERs in a tissue-specific manner. nih.gov

Future structure-activity relationship (SAR) studies would not focus on the parent compound itself, but rather on derivatives of its active metabolite, ethinylestradiol. The goal is to understand how modifications to the steroidal structure could lead to tissue-selective ER modulation. For instance, research has shown that even minor structural changes can alter the interaction with ERs and their co-regulatory proteins, leading to different downstream effects in various tissues like the breast, bone, and uterus. nih.gov One study noted that the hERβ-receptor showed a fivefold higher sensitivity to mestranol compared to hERα, suggesting potential avenues for developing more selective compounds. researchgate.net

Advanced research in this area would involve synthesizing novel derivatives of ethinylestradiol and evaluating their binding affinity and functional activity at ERα and ERβ. The objective is to create compounds that might retain the beneficial estrogenic effects on bone while minimizing proliferative effects on breast and uterine tissue. drugs.comclevelandclinic.org

| Compound | Receptor Target | Relative Potency/Sensitivity | Implication for SAR |

| This compound | Estrogen Receptor α (ERα) | Very low binding affinity. wikipedia.org | The 3-methoxy group prevents effective binding; demethylation is essential for activity. |

| Ethinylestradiol | Estrogen Receptor α (ERα) | High-potency agonist. medchemexpress.com | The free 3-hydroxyl group is critical for strong receptor binding and activation. |

| This compound | Estrogen Receptor β (ERβ) | Fivefold higher sensitivity compared to ERα. researchgate.net | The parent compound may have some uncharacterized direct or indirect interaction with ERβ, warranting further study. |

| Ethinylestradiol | Estrogen Receptor β (ERβ) | High-potency agonist. | The core structure is a powerful activator of both primary estrogen receptors. |

Investigation of Pharmacogenomic Influences on this compound Metabolism in Defined Genetic Backgrounds

Pharmacogenomics studies how an individual's genetic makeup affects their response to drugs. Since the activation of this compound is highly dependent on the CYP2C9 enzyme, genetic variations (polymorphisms) in the CYP2C9 gene are expected to have a significant impact on its metabolism. nih.gov

Key Genetic Considerations:

CYP2C9 Polymorphisms: The CYP2C9 gene is known to have several common variants (e.g., CYP2C92 and CYP2C93) that result in decreased enzyme activity. Individuals carrying these alleles are "poor metabolizers" and would be expected to convert the parent compound to active ethinylestradiol at a slower rate. This could lead to lower-than-expected efficacy.

Future research should focus on utilizing in vitro models with hepatocytes from donors with different, well-defined CYP2C9 genotypes. These studies would quantify the rate of ethinylestradiol formation in relation to specific genetic backgrounds. Such research is critical for moving towards personalized medicine, where understanding a patient's genetic profile could help predict their response to this and other estrogen prodrugs. mdpi.com

Q & A

Q. What are the established synthetic routes for 17-Ethynyl-3-methoxyestra-1,3,5(10)-trien-17-ol, and how are purity and yield optimized?

The compound is commonly synthesized via oxidative dehydrogenation of mestranol (its 3-methyl ether derivative) using 2,3-dichloro-5,6-dicyanoquinone (DDQ) in methanol, achieving yields up to 90% . Key steps include:

- Reagent selection : DDQ enables selective oxidation of the C9-C11 bond to introduce conjugated double bonds.

- Purification : Recrystallization from ethyl acetate/petroleum ether (1:1 v/v) produces X-ray-quality crystals.

- Yield optimization : Reaction monitoring via TLC and controlling temperature (5°C during methylation) minimizes side products .

Q. How is the crystal structure of this compound characterized, and what insights does it provide?

Single-crystal X-ray diffraction reveals:

Q. What stereochemical challenges arise during synthesis, and how are they resolved?

The C17 ethynyl group introduces axial chirality, leading to diastereomeric intermediates. Strategies include:

- Chiral auxiliaries : Use of (R)- or (S)-configured protecting groups at C3 to direct stereochemistry .

- NMR analysis : C-NMR distinguishes C16 epimers via chemical shifts (δ 22.1 ppm for 16α vs. δ 25.3 ppm for 16β) .

- Chromatographic resolution : Chiral HPLC with amylose-based columns separates enantiomers .

Q. How do structural modifications at C17 or C3 influence pharmacological activity?

- C17 sulfamation : Enhances steroid sulfatase (STS) inhibition (IC = 0.21 μM) but reduces solubility .

- C3 methoxy replacement : Removal (e.g., 3-deoxy derivatives) decreases estrogen receptor binding affinity by 10-fold .

- C2 alkylation : 2-Methyl substitution boosts antiproliferative activity (GI = 0.38 μM in DU145 cells) .

Q. How are analytical methods used to resolve contradictions in spectral data?

Discrepancies in H-NMR signals (e.g., C18 methyl groups) arise from dynamic rotational isomerism. Solutions include:

- Low-temperature NMR : At −40°C, splitting of C18–H signals resolves conformational exchange .

- Mass spectrometry : High-resolution ESI-MS confirms molecular ions (m/z 310.43 [M+H]) and fragments (m/z 173, 186) .

- X-ray crystallography : Resolves ambiguous NOE correlations by directly visualizing spatial arrangements .

Q. What are the metabolic pathways of this compound, and how do they impact experimental design?

In vivo, hepatic CYP3A4 mediates demethylation to ethinyl estradiol, a potent estrogen. Researchers must:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.